Superior Binding Affinity in RET Kinase Assay vs. 5-(Aminomethyl)pyridin-2-amine
In a direct head-to-head biochemical RET kinase inhibition assay (Eurofins KinaseProfiler, 10 µM ATP), the (R)-enantiomer of 5-(1-aminoethyl)pyridin-2-amine conjugated to a common hinge-binding core displayed an IC50 of 12 nM, while the identical core conjugated to 5-(aminomethyl)pyridin-2-amine (non-chiral, flexible analog) gave an IC50 of 89 nM [1]. The chiral methyl branch contributed a 7.4‑fold improvement in potency.
| Evidence Dimension | RET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM (for (R)-5-(1-aminoethyl)pyridin-2-amine conjugate) |
| Comparator Or Baseline | 89 nM for 5-(aminomethyl)pyridin-2-amine conjugate |
| Quantified Difference | 7.4‑fold lower IC50 (higher potency) |
| Conditions | Biochemical RET kinase assay, 10 µM ATP, Eurofins KinaseProfiler platform |
Why This Matters
For procurement targeting RET-driven oncology projects, the chiral 1-aminoethyl analog provides substantially higher intrinsic potency, reducing required compound mass and downstream assay concentrations.
- [1] Patent: WO2019/168744 A1 (AstraZeneca). Pyridine derivatives as RET kinase inhibitors. Example 37 (comparative table 3). View Source
